Boc-Val-Ala-OBn

Peptide Synthesis Protecting Group Chemistry SPPS

This orthogonally protected dipeptide (Boc-Val-Ala-OBn) is essential for convergent synthesis strategies. Its distinct combination of an acid-labile Boc group and a benzyl ester enables stepwise, high-yield peptide chain elongation, making it indispensable for constructing aggregation-prone sequences via Boc/Benzyl SPPS. It serves as the core building block for cathepsin B-cleavable linkers in targeted drug delivery and ADCs.

Molecular Formula C20H30N2O5
Molecular Weight 378.469
CAS No. 77946-33-9
Cat. No. B2686498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Ala-OBn
CAS77946-33-9
Molecular FormulaC20H30N2O5
Molecular Weight378.469
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(4,5)6)17(23)21-14(3)18(24)26-12-15-10-8-7-9-11-15/h7-11,13-14,16H,12H2,1-6H3,(H,21,23)(H,22,25)/t14-,16-/m0/s1
InChIKeyFQWBPPZWWQDSGU-HOCLYGCPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Val-Ala-OBn (CAS 77946-33-9): A Protected Dipeptide Building Block for Peptide Synthesis


Boc-Val-Ala-OBn (CAS 77946-33-9) is a protected dipeptide comprised of L-valine and L-alanine . It features an acid-labile tert-butyloxycarbonyl (Boc) group on the N-terminus and a benzyl (OBn) ester protecting the C-terminus [1]. This orthogonal protection scheme defines its primary utility as a versatile building block in both solution and solid-phase peptide synthesis (SPPS), enabling selective deprotection and chain elongation in the C-to-N or N-to-C direction [1].

Why Boc-Val-Ala-OBn is Not a Generic Dipeptide: Differentiated Protection for Orthogonal Synthesis


In-class dipeptides are not interchangeable due to the distinct chemical and biological outcomes dictated by their protecting group strategy. The combination of an acid-labile Boc group and a hydrogenolyzable OBn ester in Boc-Val-Ala-OBn provides orthogonal deprotection, allowing for precise, stepwise chain elongation [1]. A substitution, for instance with a base-labile Fmoc group, would fundamentally alter the entire synthesis protocol, including the choice of resin, deprotection reagents, and side-chain protecting groups, potentially leading to synthesis failure or lower yields [2]. Furthermore, the specific Val-Ala sequence is a known substrate for certain proteases, making this building block a crucial component in applications like cleavable linker design [3].

Quantitative Evidence for Boc-Val-Ala-OBn: Differentiated Performance and Application Data


Comparative Stability and Deprotection Kinetics: Boc vs. Fmoc Strategy

In Boc/Benzyl SPPS, the N-terminal Boc group of a growing peptide chain is typically removed with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes, while the benzyl ester and benzyl-based side-chain protections remain stable to acid and require strong acid (HF) or hydrogenolysis for final cleavage [1]. This is in direct contrast to Fmoc/tBu chemistry, where the Fmoc group is removed by a mild base (e.g., 20% piperidine in DMF) and side-chain tBu groups are cleaved by TFA at the end of the synthesis [2].

Peptide Synthesis Protecting Group Chemistry SPPS

Role as a Core Building Block in Conformationally Constrained Peptides

Boc-Val-Ala-OBn serves as a direct synthetic precursor to tetrameric foldamers. It has been utilized in the synthesis of Boc-L-Val-D-Oxac-L-Ala-OBn and Boc-L-Val-D-Oxac-Aib-L-Ala-OBn, which were subsequently characterized by IR and 1H NMR to determine their solution-phase conformations [1]. The use of the Val-Ala sequence is critical for imparting specific steric constraints and backbone rigidity in the resulting foldamers [1].

Conformational Analysis Foldamers Peptidomimetics

Leveraging the Val-Ala Motif: Comparative Application in Cleavable Linker Design

The Val-Ala dipeptide sequence is a validated substrate for proteases like cathepsin B. This property is exploited in cleavable linker technologies used in Antibody-Drug Conjugates (ADCs). Commercial products like Boc-Val-Ala-PAB-OH explicitly utilize the Val-Ala motif for its protease sensitivity to enable targeted payload release . In contrast, linkers like mPEG4-Val-Ala-PAB incorporate this sequence to provide a protease-cleavable site for drug release .

Drug Delivery ADC Linker Protease Cleavage

Facilitating Specialized Peptide Bond Isostere Synthesis

Boc-Val-Ala-OBn serves as a key synthetic intermediate for creating peptidomimetics containing reduced amide bonds (CH2NH). A study detailed the solid-phase synthesis of a model peptide, Boc-X-Val[CH2NH]Ala-Phe-polystyrene resin, and subsequently an analog of a super-active somatostatin octapeptide containing this isostere [1]. The method allowed for the stepwise assembly of the [CH2NH] analog without protecting the secondary amine function, achieving satisfactory yields for all members of the octapeptide series [1].

Peptidomimetics Amide Bond Isostere Solid-Phase Synthesis

Orthogonal Stability of the OBn Ester for Solution-Phase Synthetic Strategies

The benzyl ester (OBn) group of Boc-Val-Ala-OBn provides a stable C-terminal protection that is orthogonal to the Boc group. It remains intact under acidic conditions required for Boc removal (e.g., TFA/DCM) and can be selectively removed under neutral conditions via hydrogenolysis (H2, Pd/C) [1]. This contrasts with methyl esters (OMe), which can sometimes be partially saponified under basic coupling conditions, or with a free acid (-OH), which would lead to uncontrolled polymerization in the absence of a coupling partner.

Solution-Phase Synthesis Protecting Group Chemistry Dipeptide

Synthesis of Phosphonate and Thiophosphonate Peptide Mimics Using Val-Ala Core

A Boc-Val-Ala core structure is used as a starting point for synthesizing phosphorus-containing peptide mimics. A doctoral dissertation describes the synthesis of a thiophosphonate dipeptide, Boc-Val-Ψ[P(S)(OtBu)O]Ala-OCH3, along with other related phosphonate and thiophosphonamide dipeptides, using a general method with yields ranging from 47-85% for the class of compounds [1]. This demonstrates the utility of the Val-Ala scaffold in creating novel peptide analogs with potential biological activity.

Phosphonopeptides Enzyme Inhibitors Peptide Mimics

Optimal Application Scenarios for Boc-Val-Ala-OBn in Research and Industrial Settings


Synthesis of Peptides Using Boc/Benzyl Solid-Phase Strategies

Researchers employing Boc/Benzyl SPPS should prioritize Boc-Val-Ala-OBn as a building block for introducing the Val-Ala sequence. This approach is particularly beneficial when synthesizing peptides that are prone to aggregation or contain modifications incompatible with the basic conditions of Fmoc/tBu chemistry [1].

Constructing Protease-Cleavable Linkers and Prodrugs

For projects involving targeted drug delivery, Boc-Val-Ala-OBn is a fundamental starting material for constructing custom linkers. The Val-Ala core is specifically recognized and cleaved by proteases such as cathepsin B, enabling the design of conditionally stable prodrugs and ADCs [1].

Synthesis of Peptidomimetics with Modified Backbones

Researchers developing peptidomimetics can use Boc-Val-Ala-OBn as a key intermediate. It is directly applicable to the synthesis of reduced amide bond (CH2NH) isosteres [1] and phosphorus-containing analogs (phosphonopeptides) , both of which are valuable for studying and inhibiting biological targets.

Convergent Solution-Phase Assembly of Complex Peptide Fragments

The orthogonal protecting groups of Boc-Val-Ala-OBn make it highly suitable for convergent solution-phase synthesis. The OBn ester remains stable during Boc deprotection, allowing for selective N-terminal coupling to other peptide fragments before final C-terminal deprotection and global assembly [1].

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